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Methyl 3-methyl-2-(methylamino)butanoate

Cat. No.: B13646627
M. Wt: 145.20 g/mol
InChI Key: OYBIEHUKFOTBGD-UHFFFAOYSA-N
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Description

Contextual Significance in Contemporary Chemical Research

The primary significance of Methyl 3-methyl-2-(methylamino)butanoate in modern chemical research lies in its classification as an N-methylated amino acid ester. N-methylation is a critical modification in the design of peptides and peptidomimetics. This structural alteration can profoundly influence the parent molecule's properties, often leading to enhanced therapeutic potential. nih.gov

N-methylated amino acids are known to improve the pharmacokinetic profiles of peptide-based drugs by increasing their stability against enzymatic degradation. nih.gov The methylation of the amide nitrogen prevents the formation of hydrogen bonds that are crucial for recognition by proteases, thus extending the half-life of the peptide in biological systems. researchgate.net Furthermore, N-methylation can enhance a peptide's membrane permeability and oral bioavailability by increasing its lipophilicity. nih.govrsc.org

Therefore, this compound, also known as Methyl N-methyl-valinate, serves as a valuable building block in the synthesis of modified peptides with improved drug-like properties. chemimpex.com Its hydrochloride salt, N-Methyl-L-valine methyl ester hydrochloride, is utilized in peptide synthesis and for studying protein folding and enzyme activity. chemimpex.com

Core Structural Features and Stereochemical Aspects

This compound is the methyl ester of N-methylated valine. Its structure features a central carbon atom (the alpha-carbon) bonded to an isopropyl group, a methylamino group, a hydrogen atom, and a methyl ester group.

Key Structural Identifiers for this compound

Identifier Value
CAS Number 721878-59-7
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol

| Synonyms | Methyl methylvalinate, N-Me-D-Val-OMe |

The presence of a chiral center at the alpha-carbon means that this compound can exist as two enantiomers: (2S)-methyl 3-methyl-2-(methylamino)butanoate and (2R)-methyl 3-methyl-2-(methylamino)butanoate. The stereochemistry of this center is crucial as it dictates the three-dimensional arrangement of the molecule, which in turn affects its biological activity and interactions with other chiral molecules such as enzymes and receptors.

Overview of Major Academic Research Trajectories

While specific research focusing solely on this compound is limited, the broader academic research trajectories for N-methylated amino acid esters are well-established and provide a clear indication of its potential applications.

Peptide and Peptidomimetic Synthesis

A significant area of research is the incorporation of N-methylated amino acids like N-methylvaline into peptide chains to enhance their therapeutic properties. nih.gov Researchers are actively exploring synthetic methodologies for the efficient and stereoselective synthesis of N-methylated amino acids and their subsequent use in solid-phase and solution-phase peptide synthesis. masterorganicchemistry.com The goal is to create novel peptides with increased resistance to proteolysis, improved cell permeability, and better oral bioavailability. nih.gov

Drug Discovery and Medicinal Chemistry

N-methylated amino acid esters are important intermediates in the development of new drugs. nih.gov For example, the related compound N-Methyl-D-valine is a key intermediate in the synthesis of monomethyl auristatin F (MMAF), a potent anti-mitotic agent used in antibody-drug conjugates for cancer therapy. This highlights the potential for derivatives of N-methylvaline, including its methyl ester, to be utilized in the synthesis of complex and highly active pharmaceutical compounds.

Conformational Studies

The impact of N-methylation on the conformational preferences of amino acids and peptides is a subject of ongoing investigation. rsc.orgresearchgate.net Theoretical and experimental studies, such as those using DFT (Density Functional Theory) and NMR spectroscopy, are employed to understand how the introduction of a methyl group on the amide nitrogen affects the local and global structure of peptides. rsc.orgrsc.org These studies are crucial for the rational design of peptides with specific three-dimensional structures and biological functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B13646627 Methyl 3-methyl-2-(methylamino)butanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methyl-2-(methylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)6(8-3)7(9)10-4/h5-6,8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBIEHUKFOTBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to Methyl 3-methyl-2-(methylamino)butanoate

The construction of this compound can be approached through various synthetic routes. These pathways are designed to efficiently assemble the target molecule from simpler, readily available starting materials. The choice of a specific pathway often depends on factors like the desired stereochemical purity, scale of the synthesis, and the availability of precursors.

The assembly of the molecular framework of this compound can be planned using either a linear or a convergent strategy.

| Complexity | Simpler to plan for less complex molecules. fiveable.me | Favored for complex molecules where multiple fragments can be made. fiveable.me |

The carbon atom at the C-2 position of this compound is a stereocenter. Therefore, controlling the stereochemistry is crucial for producing enantiomerically pure forms (L- or D-isomers), which is often essential for biological applications.

Asymmetric catalysis utilizes chiral catalysts to transform achiral or racemic starting materials into chiral products with high enantioselectivity. researchgate.net This approach avoids the use of stoichiometric chiral auxiliaries and is highly atom-economical. For the synthesis of N-methylated amino acid derivatives, methods such as asymmetric alkylation of glycine-derived Schiff bases using chiral phase-transfer catalysts can be employed to install the stereocenter and the side chain simultaneously. nih.gov Another approach is the catalytic asymmetric reductive amination of a corresponding α-keto ester, although this is more challenging for creating sterically hindered amino acids like valine derivatives.

The chiral pool strategy is a highly effective method that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com For the synthesis of L-Methyl 3-methyl-2-(methylamino)butanoate, the most logical and common precursor is the naturally occurring amino acid L-valine. researchgate.net This approach leverages the pre-existing stereocenter of the starting material, thereby avoiding the need for an asymmetric induction step.

The synthesis from L-valine typically involves two key steps:

Esterification: The carboxylic acid group of L-valine is converted to a methyl ester. This can be achieved using methods like the Fischer esterification (refluxing in methanol (B129727) with a catalytic amount of acid, such as HCl or H₂SO₄) or by reaction with thionyl chloride in methanol. scielo.org.mx

N-methylation: The primary amine of the valine methyl ester is converted to a secondary methylamine (B109427). A common laboratory method is reductive amination, which involves reacting the amino ester with formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). nih.gov Another powerful method involves protecting the amine as a sulfonamide (e.g., with an o-nitrobenzenesulfonyl (o-NBS) group), followed by methylation using a reagent like dimethyl sulfate, and subsequent deprotection. researchgate.net

Table 2: Selected Methods for N-methylation of Amino Acids/Esters

Method Reagents Key Features
Reductive Amination Formaldehyde, Sodium Cyanoborohydride (NaBH₃CN) A direct and common method, but can be challenging to control mono-methylation versus di-methylation. nih.govresearchgate.net
Sulfonamide Alkylation 1. o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) 2. Dimethylsulfate, DBU 3. Thiophenol, K₂CO₃ Provides excellent control for mono-N-methylation and is compatible with solid-phase synthesis. researchgate.net

| Fukuyama-Mitsunobu Alkylation | 1. o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) 2. Methanol, DEAD, PPh₃ | N-methylation occurs under mild Mitsunobu conditions. researchgate.net |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exceptional chemo-, regio-, and stereoselectivity. acs.org

Enzymatic Esterification: Lipases are commonly used enzymes that can catalyze the esterification of N-protected amino acids in organic solvents with high efficiency. For instance, an N-protected N-methylvaline could be esterified with methanol using an immobilized lipase (B570770) like Candida antarctica lipase B (Novozym 435). nih.gov

Enzymatic N-methylation: While less common for small-molecule synthesis, N-methyltransferases are enzymes that selectively transfer a methyl group (typically from S-adenosyl methionine) to an amine. The development of engineered methyltransferases could provide a direct route to N-methylated amino acids.

Chemoenzymatic Routes: A combination of chemical and enzymatic steps can be employed. For example, an enzyme could be used to resolve a racemic mixture of N-methylvaline, followed by chemical esterification to yield the enantiopure target molecule.

In multi-step syntheses, particularly in the context of peptide chemistry, it is essential to temporarily mask the reactive amine and carboxyl groups to prevent unwanted side reactions. springernature.com This is achieved using protecting groups, which can be selectively introduced and removed under specific conditions. organic-chemistry.org

Amine Protection: The secondary amine of this compound is nucleophilic. To prevent reactions at the nitrogen during subsequent chemical steps, it can be protected. Common protecting groups for amines include carbamates like tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group depends on the reaction conditions to be used in subsequent steps, as they are removed under different conditions (e.g., Boc with acid, Cbz with hydrogenolysis, Fmoc with base). slideshare.net

Ester Protection: While the target molecule is a methyl ester, in a longer synthetic route the carboxylic acid might be protected with a different group that can be removed without affecting other parts of the molecule (an orthogonal strategy). organic-chemistry.org Common ester protecting groups include benzyl (B1604629) (Bn) esters, which are removed by hydrogenolysis, and tert-butyl (tBu) esters, which are cleaved under acidic conditions. google.com The methyl ester itself can be cleaved via saponification (hydrolysis with a base like LiOH or NaOH). monash.edu

Table 3: Common Protecting Groups for Amine and Carboxyl Functionalities

Functional Group Protecting Group Abbreviation Introduction Reagents Removal Conditions
Amine tert-Butoxycarbonyl Boc Boc₂O Strong Acid (e.g., TFA) springernature.com
Benzyloxycarbonyl Cbz (or Z) Cbz-Cl H₂, Pd/C (Hydrogenolysis)
9-Fluorenylmethoxycarbonyl Fmoc Fmoc-OSu Base (e.g., Piperidine)
Carboxylic Acid (as Ester) Methyl Me MeOH, Acid Base (Saponification)
Benzyl Bn Benzyl alcohol, Acid H₂, Pd/C (Hydrogenolysis) google.com

Stereoselective Synthesis Approaches

Comprehensive Chemical Reactivity and Derivatization Studies

The reactivity of this compound is centered around its nucleophilic secondary amine and its electrophilic ester carbonyl carbon. The steric hindrance provided by the adjacent isopropyl group plays a significant role in modulating the rates and outcomes of its chemical transformations.

While specific studies on the oxidation of this compound are not extensively documented, the reactivity can be inferred from the known behavior of secondary amines and related amino acid derivatives. Oxidation can target either the nitrogen atom or the carbon skeleton.

The secondary amine is susceptible to oxidation by various reagents. For instance, permanganate (B83412) is known to oxidize secondary amines, potentially leading to the formation of N-substituted hydroxylamines or nitrones. masterorganicchemistry.com More controlled oxidation might yield enamines or iminium ions as intermediates. The catabolism of valine in biological systems involves oxidative decarboxylation, suggesting that the carbon skeleton can also undergo oxidation under specific enzymatic or chemical conditions. wikipedia.org

Another potential reaction site is the α-carbon. However, oxidation at this position is less common without prior activation. In related peptide systems, strong oxidants have been shown to hydroxylate the alkyl side chains of amino acid residues. nih.gov For valine derivatives, this would target the tertiary carbon of the isopropyl group. The precise product distribution would depend heavily on the oxidant and reaction conditions employed.

Plausible Oxidation Products of this compound

Oxidizing Agent Potential Reaction Site Plausible Product(s)
Mild Peroxides (e.g., H₂O₂) Secondary Amine N-oxide or N-hydroxy derivative
Strong Oxidants (e.g., KMnO₄) Secondary Amine / Alkyl Group Complex mixture, potential for C-N bond cleavage or side-chain oxidation

The ester functionality of this compound is readily reduced by powerful hydride-donating agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of esters to primary alcohols. libretexts.orgmasterorganicchemistry.com In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. libretexts.org

The reaction with LiAlH₄ proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced further by another equivalent of hydride to yield a primary alcohol upon acidic workup. adichemistry.comlibretexts.org

Applying this to this compound, the expected product is the corresponding amino alcohol, N,3-dimethyl-1-amino-2-butanol. This transformation is a key step in synthesizing building blocks for various biologically active molecules. nih.gov

Reduction of this compound

Reagent Solvent Product

The structure of this compound offers two primary centers for nucleophilic reactions: substitution at the carbonyl carbon (aminolysis) and reactions involving the nitrogen atom.

Aminolysis: The reaction of esters with amines to form amides, known as aminolysis, is a form of nucleophilic acyl substitution. masterorganicchemistry.com While possible, the direct aminolysis of simple methyl esters often requires high temperatures or catalysts due to the poor leaving group ability of the methoxide ion. rsc.org The reaction of this compound with ammonia (B1221849) or a primary/secondary amine would yield the corresponding amide, N-methyl-valinamide.

Reactions at Nitrogen: The secondary amine is nucleophilic and can react with electrophiles. For example, further alkylation with an alkyl halide could produce a tertiary amine, and subsequently, a quaternary ammonium (B1175870) salt. This reactivity is fundamental in the synthesis of more complex N-alkylated amino acid derivatives. monash.edu

Ester Hydrolysis: The methyl ester group can be cleaved through hydrolysis under either acidic or basic conditions to yield N-methyl-L-valine. Base-catalyzed hydrolysis (saponification) is typically faster and proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon. acs.org

The kinetics of base-catalyzed hydrolysis of α-amino acid esters have been studied extensively. ekb.egtandfonline.comresearchgate.net The rate is often enhanced by the presence of metal ions (e.g., Cu²⁺, Pd²⁺) that can coordinate to the amino group and the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. ekb.egtandfonline.com While specific kinetic data for this compound is scarce, the rate would be influenced by the steric bulk of the isopropyl group, which may hinder the approach of the nucleophile compared to simpler amino esters like glycine (B1666218) methyl ester. tandfonline.comresearchgate.net

Comparative Second-Order Rate Constants for Base Hydrolysis of Amino Acid Esters

Ester Metal Ion Catalyst Rate Constant (k_OH) [M⁻¹s⁻¹] Temperature (°C)
Glycine Methyl Ester None 0.73 25
Glycine Methyl Ester [Pd(Et₄en)(H₂O)₂]²⁺ 2.84 x 10⁴ 25
L-Histidine Methyl Ester [Pd(Et₄en)(H₂O)₂]²⁺ 1.15 25
L-Methionine Methyl Ester [Pd(Et₄en)(H₂O)₂]²⁺ 0.85 25

Data is for related compounds to illustrate the effect of structure and catalysis. tandfonline.com

Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) and an acid catalyst would lead to an equilibrium with the corresponding ethyl ester. To drive the reaction to completion, the alcohol is typically used in large excess as the solvent. masterorganicchemistry.com The kinetics of transesterification are influenced by factors such as catalyst concentration, temperature, and the molar ratio of reactants. matec-conferences.orgunl.edu

Like other amino acid esters, this compound is a basic compound and readily forms stable salts with acids. It is most commonly available and utilized as its hydrochloride salt (N-Methyl-L-valine methyl ester hydrochloride). chemimpex.comprotheragen.ai

The formation of the hydrochloride salt offers several advantages for synthetic applications:

Stability and Handling: The salt is typically a stable, crystalline solid, which is easier to handle, purify, and store than the free base, which may be an oil and more susceptible to degradation. protheragen.ai

Improved Solubility: The salt form can enhance solubility in certain solvents, facilitating its use in various reaction media.

Protection of the Amino Group: In its protonated (ammonium) form, the nitrogen atom is no longer nucleophilic. This provides a simple and effective protecting group strategy, preventing the amine from participating in undesired side reactions during transformations targeting other parts of the molecule. This is particularly useful in peptide coupling reactions where the ester is intended to act as the amine component after deprotection.

Reaction Mechanism Elucidation

The reaction mechanisms for this compound are analogous to those of other α-amino acid esters.

Reduction by LiAlH₄: The mechanism involves a two-step hydride addition. The first hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. The complex then collapses, eliminating an aluminum-coordinated methoxide species to form an aldehyde. The aldehyde is rapidly attacked by a second hydride, leading to an alkoxyaluminate intermediate, which is protonated during aqueous workup to give the primary alcohol. masterorganicchemistry.comlibretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is a classic nucleophilic acyl substitution. A hydroxide ion directly attacks the ester carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group. A final, rapid acid-base reaction occurs where the highly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt and methanol.

Acid-Catalyzed Hydrolysis: This mechanism is the reverse of Fischer esterification. It begins with the protonation of the carbonyl oxygen by an acid catalyst, which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated as a neutral molecule, and the catalyst is regenerated, yielding the carboxylic acid.

Transesterification (Acid-Catalyzed): The mechanism is very similar to acid-catalyzed hydrolysis. The ester's carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol (e.g., ethanol). After proton transfers, the original alcohol (methanol) is eliminated, and deprotonation of the new carbonyl yields the transesterified product. masterorganicchemistry.com

Mechanistic Investigations of Critical Synthetic Steps

The formation of this compound via these key synthetic routes involves well-studied mechanistic pathways.

Eschweiler-Clarke Reaction: This classical method utilizes formaldehyde and formic acid to methylate primary or secondary amines. wikipedia.org For the synthesis of this compound from methyl valinate, the reaction proceeds through the following critical steps:

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of methyl valinate on formaldehyde. This is followed by dehydration to form an intermediate imine, specifically N-methylidene-methyl valinate. In the acidic medium provided by formic acid, this imine can be protonated to form a more electrophilic iminium cation. wikipedia.orgnrochemistry.com

Hydride Transfer: Formic acid then serves as the hydride donor. The hydride is transferred to the electrophilic carbon of the iminium ion, reducing it to the secondary amine, this compound. This step is driven by the concomitant irreversible loss of carbon dioxide from formic acid. wikipedia.org

A simplified version of the Eschweiler-Clarke reaction has been developed where formaldehyde acts as both the carbon source and the reducing agent, avoiding the need for acidic additives and thus protecting acid-sensitive functional groups. organic-chemistry.org

Reductive Amination: This versatile method involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. To synthesize this compound, this can be approached in two ways:

From Methyl valinate and Formaldehyde: Similar to the Eschweiler-Clarke reaction, methyl valinate reacts with formaldehyde to form an imine or iminium ion, which is then reduced by a separate reducing agent.

From Methyl 3-methyl-2-oxobutanoate (B1236294) and Methylamine: A more common approach involves the reaction of the corresponding α-keto ester, methyl 3-methyl-2-oxobutanoate, with methylamine.

The mechanism of reductive amination proceeds as follows:

Hemiaminal and Imine Formation: The amine (methylamine) attacks the carbonyl carbon of the α-keto ester (methyl 3-methyl-2-oxobutanoate) to form a transient hemiaminal intermediate. wikipedia.org Subsequent dehydration leads to the formation of the corresponding imine, N-methyl-3-methyl-2-iminobutanoate. wikipedia.org

Reduction of the Imine: The imine is then reduced to the final product, this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation. masterorganicchemistry.com Sodium triacetoxyborohydride is a particularly mild and selective reagent for this transformation. semanticscholar.org

Computational studies using Density Functional Theory (DFT) on model systems, such as the reductive amination of acetaldehyde (B116499) with methylamine, have provided deeper insights into these steps, confirming the favorability of imine formation and its subsequent reduction. nih.govnih.gov

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates in the synthesis of this compound are challenging due to their transient nature. However, their existence is strongly supported by extensive mechanistic studies of the Eschweiler-Clarke reaction and reductive amination on a wide range of substrates.

Key Intermediates:

Hemiaminal: In the reductive amination of methyl 3-methyl-2-oxobutanoate, the initial adduct of methylamine and the keto-ester is a hemiaminal. These species are generally unstable and readily undergo dehydration.

Imine (Schiff Base): The dehydrated product of the hemiaminal is the imine, N-methyl-3-methyl-2-iminobutanoate. Imines are key intermediates in both reductive amination and the Eschweiler-Clarke reaction. wikipedia.org While they can sometimes be isolated, in one-pot reductive aminations, they are reduced in situ. masterorganicchemistry.com

Iminium Cation: In acidic conditions, the imine can be protonated to form an iminium cation. This species is more electrophilic than the corresponding imine and is readily attacked by a hydride reducing agent. organicchemistrytutor.com The iminium ion is a central intermediate in the Eschweiler-Clarke mechanism. nrochemistry.com

The presence of these intermediates is often inferred from the reaction products and by analogy with related, well-studied reactions. Spectroscopic techniques such as NMR could potentially be used to detect these transient species under specific reaction conditions, although such studies for this specific compound are not widely reported in the literature.

Below is a table summarizing the key intermediates in the primary synthetic routes to this compound.

Synthetic RouteKey IntermediatesMethod of Identification/Characterization
Eschweiler-Clarke Reaction N-methylidene-methyl valinate (Imine)Inferred from mechanism, potential for spectroscopic observation under controlled conditions.
N-methylidene-methyl valinate-H+ (Iminium Cation)Inferred from mechanism in acidic media.
Reductive Amination HemiaminalGenerally too unstable to isolate, inferred from the reaction pathway.
N-methyl-3-methyl-2-iminobutanoate (Imine)Can be isolated in stepwise procedures or reduced in situ. Characterizable by standard spectroscopic methods if isolated.

Transition State Analysis in Catalyzed and Uncatalyzed Reactions

The understanding of transition states is crucial for explaining the reactivity and selectivity observed in the synthesis of this compound.

Uncatalyzed Reactions (Hydride Transfer):

In both the Eschweiler-Clarke reaction and reductive aminations using borohydride reagents, the key step is the transfer of a hydride to the imine or iminium ion. Computational studies on model systems provide insight into the transition state of this process. DFT calculations on the reductive amination of acetaldehyde with methylamine using sodium triacetoxyborohydride show that the transition state for the hydride transfer to the imine is lower in energy than the transition state for the reduction of the starting carbonyl compound, explaining the selectivity of the reaction. nih.govnih.gov The transition state structures for these hydride transfers are often organized by a Lewis-acidic cation, such as Na⁺, which coordinates to both the hydride donor and the imine acceptor. nih.gov

For the synthesis of this compound, the transition state for the hydride transfer from formic acid (in the Eschweiler-Clarke reaction) or a borohydride reagent to the N-methyl-3-methyl-2-iminobutanoate intermediate would similarly involve the approach of the hydride to the electrophilic imine carbon. The geometry of this transition state will be influenced by steric factors imposed by the isopropyl group of the valine moiety.

Catalyzed Reactions:

The reductive amination can also be performed using transition metal catalysts, such as those based on iridium or ruthenium, often in the context of asymmetric synthesis. nih.govnih.gov In these cases, the mechanism involves a catalytic cycle with distinct transition states.

For an iridium-catalyzed direct reductive amination, a plausible catalytic cycle involves:

Oxidative addition of the hydride source to the iridium center.

Coordination of the imine to the iridium hydride complex.

Migratory insertion of the imine into the iridium-hydride bond, which is the key C-N bond-forming step. This occurs via a defined transition state where the hydride is transferred from the metal to the imine carbon.

Reductive elimination to release the product and regenerate the catalyst.

DFT calculations on related iridium-catalyzed reductive aminations have been used to elucidate the Gibbs free energy profiles of the catalytic cycle. nih.gov These studies show that the enantioselectivity of the reaction is determined by the relative energies of the diastereomeric transition states leading to the different product enantiomers. For instance, in the reductive amination of acetophenone, the transition state leading to the S-product was found to be favored due to stabilizing interactions, such as hydrogen bonding, between the catalyst and the substrate. nih.gov

The following table presents a comparative overview of the transition state characteristics for the key hydride transfer step.

Reaction TypeTransition State CharacteristicsKey Influencing Factors
Eschweiler-Clarke Cyclic transition state involving formic acid and the iminium ion.Solvent effects, acidity of the medium.
Reductive Amination (Borohydride) Coordination of the borohydride and the imine to a cation (e.g., Na⁺).Nature of the borohydride reagent, steric hindrance from the substrate.
Catalyzed Reductive Amination (e.g., Iridium) Coordination of the imine to the metal-hydride complex.Ligand environment of the metal catalyst, electronic and steric properties of the substrate.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Connectivity Analysis

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within the molecule. The spectrum of Methyl 3-methyl-2-(methylamino)butanoate is expected to show distinct signals for each unique proton group. The chemical shift (δ) of these signals is influenced by the electron density around the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing which groups are adjacent to one another.

Based on the structure, the following proton signals are anticipated:

-OCH₃ (Methyl Ester): A singlet peak is expected for the three protons of the methyl ester group. These protons are deshielded by the adjacent oxygen atom, typically resulting in a chemical shift in the range of 3.6-3.8 ppm. aocs.orglibretexts.org

-NHCH₃ (N-Methyl): The three protons of the N-methyl group will also appear as a singlet, as they have no adjacent protons to couple with. Their chemical shift is generally found in the 2.2-2.6 ppm region.

-NH- (Amine): The single proton on the nitrogen atom would typically appear as a broad singlet, and its chemical shift can vary significantly depending on solvent, concentration, and temperature.

C2-H (α-proton): The proton at the C2 position is adjacent to both the nitrogen and the isopropyl group. It is expected to be a doublet, coupling with the proton on the C3 carbon. Its position would be shifted downfield due to the adjacent electron-withdrawing amino group.

C3-H (β-proton): This proton is coupled to the α-proton and the six protons of the two methyl groups of the isopropyl moiety, leading to a complex multiplet.

-CH(CH₃)₂ (Isopropyl Methyls): The six protons of the two methyl groups in the isopropyl substituent are diastereotopic and would be expected to appear as two separate doublets, each coupling with the C3-H proton. These signals are typically found in the upfield region of the spectrum, around 0.9-1.2 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-OCH₃~3.7Singlet (s)
-NHCH₃~2.4Singlet (s)
C2-H~3.0 - 3.3Doublet (d)
C3-H~1.9 - 2.2Multiplet (m)
-CH(CH₃)₂~0.9 - 1.1Two Doublets (d)
-NH-VariableBroad Singlet (br s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, aliphatic).

The expected ¹³C NMR signals are:

C=O (Ester Carbonyl): The carbonyl carbon of the ester group is the most deshielded and will appear far downfield, typically in the range of 170-175 ppm. science-and-fun.de

C2 (α-carbon): The carbon atom bonded to the nitrogen atom is expected to have a chemical shift in the range of 50-65 ppm.

-OCH₃ (Methyl Ester Carbon): The carbon of the methyl ester group typically resonates around 51-53 ppm.

-NHCH₃ (N-Methyl Carbon): The N-methyl carbon signal is expected in the 30-40 ppm range.

C3 (β-carbon): The methine carbon of the isopropyl group will appear further upfield.

-CH(CH₃)₂ (Isopropyl Methyl Carbons): The two methyl carbons of the isopropyl group will appear as distinct signals in the upfield region, typically below 30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~173
C2~60
-OCH₃~52
-NHCH₃~35
C3~32
-CH(CH₃)₂~18-22 (two signals)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the C2-H proton and the C3-H proton. It would also show correlations between the C3-H proton and the protons of the two isopropyl methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edulibretexts.org This is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~3.7 ppm would show a cross-peak to the carbon signal at ~52 ppm, confirming their assignment as the -OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range correlations between protons and carbons, typically over two to four bonds. columbia.edulibretexts.org This is critical for connecting different fragments of the molecule. Key expected HMBC correlations would include:

The protons of the -OCH₃ group showing a correlation to the C=O carbonyl carbon.

The C2-H proton showing correlations to the C=O carbon, the C3 carbon, and the carbons of the isopropyl methyl groups.

The protons of the -NHCH₃ group correlating to the C2 carbon.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This accuracy allows for the determination of the elemental formula of a compound, providing definitive confirmation of its identity.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like amino acid derivatives. rsc.org In positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺. Given the molecular formula C₈H₁₇NO₂, the monoisotopic mass of the neutral molecule is 159.12593 Da. Therefore, HRMS analysis using ESI would be expected to show a prominent ion with an m/z value corresponding to [C₈H₁₈NO₂]⁺, which has a calculated exact mass of 160.13321 Da. The experimental measurement of this m/z value to within a few parts per million (ppm) of the calculated value would confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves isolating the protonated molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide valuable structural information. For protonated amino acid esters, characteristic fragmentation pathways often involve the loss of small neutral molecules. nih.govnih.gov

Expected fragmentation pathways for the [M+H]⁺ ion of this compound (m/z 160.13) include:

Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, resulting in an acylium ion. This would produce a fragment at m/z 128.09.

Loss of the entire ester group (-COOCH₃): This would lead to a fragment corresponding to the rest of the molecule.

Cleavage of the isopropyl group: Loss of a propyl radical (C₃H₇•) could occur.

Formation of an immonium ion: A characteristic fragmentation for amino acids involves the combined loss of water and carbon monoxide from the protonated molecule, although this is more typical for free acids than esters. nih.govresearchgate.net

Analysis of these fragmentation patterns allows researchers to piece together the different components of the molecule, confirming the presence of the methyl ester, the N-methylamino group, and the isobutyl backbone.

Table 3: Predicted HRMS and MS/MS Fragmentation Data

IonCalculated m/zDescription
[M+H]⁺160.13321Protonated molecule
[M+H - CH₃OH]⁺128.09644Loss of methanol

Vibrational Spectroscopy for Functional Group Identification

A detailed analysis of the IR spectrum of this compound is not available. A hypothetical spectrum would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, C=O stretch of the ester, C-N stretch, and C-O stretch, as well as various C-H stretching and bending vibrations. However, without experimental data, a precise data table of vibrational frequencies and their assignments cannot be generated.

Similarly, no published Raman spectra for this compound could be located. Raman spectroscopy would be a valuable tool for identifying the functional groups, particularly the non-polar bonds, and providing complementary information to IR spectroscopy. A detailed analysis and data table are not possible without experimental results.

X-ray Crystallography for Absolute Stereochemical Assignment

There is no evidence of a crystal structure for this compound in the Cambridge Structural Database (CSD) or other crystallographic databases. Therefore, information regarding its crystal system, space group, unit-cell dimensions, and the definitive assignment of its absolute stereochemistry through X-ray crystallography is not available.

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess

Specific HPLC methods for the analysis of this compound have not been reported in the scientific literature. Method development would involve selecting an appropriate stationary phase (e.g., C18 for reversed-phase or a chiral stationary phase for enantiomeric separation), optimizing the mobile phase composition, and choosing a suitable detector (e.g., UV-Vis or Mass Spectrometry). Without experimental validation, a data table of retention times and separation parameters cannot be provided.

While GC is a common technique for analyzing volatile compounds like esters, no specific GC methods for this compound have been documented. Analysis might require derivatization of the amine group to improve volatility and peak shape. The development of a GC method would necessitate the selection of a suitable capillary column, optimization of the temperature program, and use of an appropriate detector (e.g., Flame Ionization Detector or Mass Spectrometry). A data table with specific GC parameters and results is not available.

Biochemical and Biological Activity Studies: in Vitro and Mechanistic Focus

Investigation of Enzyme Activity Modulation

No publicly available scientific studies were found that investigate the effects of Methyl 3-methyl-2-(methylamino)butanoate on enzyme activity. Consequently, there is no information to report on its potential as an enzyme inhibitor or activator.

Mechanistic Studies of Enzyme Inhibition and Activation

Due to the absence of primary research on the interaction of this compound with any enzyme, no mechanistic studies concerning its potential inhibitory or activatory properties have been documented.

Substrate Analog and Transition State Mimicry Research

There is no available research to suggest that this compound has been investigated as a substrate analog or a transition state mimic for any enzymatic reaction.

Exploration of Molecular Target Binding and Ligand-Receptor Interactions

No studies have been published that detail the binding of this compound to any specific molecular targets or its interactions with receptors.

In Vitro Binding Assays with Recombinant Proteins

A review of the scientific literature yielded no reports of in vitro binding assays being conducted with this compound and any recombinant proteins.

Affinity and Selectivity Profiling Against Related Biomolecules

Without initial binding data, no further studies on the affinity and selectivity profile of this compound against any class of biomolecules have been performed or published.

Influence on Cellular Metabolic Pathways (In Vitro Context)

There is a lack of published research on the influence of this compound on cellular metabolic pathways in an in vitro setting. Therefore, no data is available to be presented in this section.

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

Despite a comprehensive search of available scientific databases and literature, detailed information regarding the biochemical and biological activity of the chemical compound this compound is not publicly available. Consequently, a thorough analysis as requested, focusing on its specific interactions with metabolic pathways, cell processes, structure-activity relationships, and its application in biochemical probes, cannot be provided at this time.

The user's request specified a detailed article on "this compound," structured around its biochemical and biological activity, structure-activity relationship (SAR) studies, and its use in the development of biochemical probes. However, extensive searches have failed to yield any specific studies on this particular molecule that would allow for a scientifically accurate and detailed discussion within the provided outline.

The requested sections and subsections for the article were:

Development of Biochemical Probes and Research Tools

Synthesis of Fluorescently Tagged Probes for Target Engagement

The absence of published research directly investigating this compound in these contexts makes it impossible to generate the required content without resorting to speculation, which would violate the principles of scientific accuracy.

General information on related classes of compounds, such as N-methylated amino acid esters, suggests that the N-methyl group can significantly influence the biological properties of molecules. N-methylation is a common strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate the conformational flexibility of peptides and small molecules. These modifications can, in turn, affect their biological activity. However, without specific experimental data for this compound, any discussion of its effects would be purely theoretical.

Similarly, while the synthesis of fluorescently tagged amino acids is a well-established field for creating biochemical probes to study biological processes, no literature was found describing the synthesis or application of a fluorescent probe derived from this compound.

Therefore, due to the lack of available scientific data, an article that strictly adheres to the requested outline and focuses solely on this compound cannot be produced.

Application in Cell-Free Biochemical Assays

A thorough review of available scientific literature indicates a notable absence of specific studies focused on the application of This compound in cell-free biochemical assays. Consequently, there is no published data detailing its interactions with isolated enzymes or receptors, which would typically be presented in the form of inhibition constants (IC50), binding affinities (Kd), or other quantitative measures of biochemical activity. This lack of specific research findings prevents the compilation of detailed data tables for this particular compound.

However, the broader context of structurally related compounds, specifically N-methylated amino acid esters, provides a basis for understanding their general utility and importance in biochemical research. These related molecules are often employed in studies of protein and enzyme function. chemimpex.com

N-methylation is a strategic modification in medicinal chemistry that can significantly alter the biological and pharmacokinetic properties of amino acids and peptides. This modification can lead to the development of analogues with specific biological activities, including roles as enzyme inhibitors or as agonists and antagonists for receptors. nih.gov

For instance, derivatives of the amino acid valine, which forms the core structure of this compound, are subjects of biochemical investigation. Various N-acyl and ester derivatives of valine have been synthesized and studied for their potential biological activities. scielo.org.mx Such studies often pave the way for more detailed mechanistic investigations using cell-free systems to understand enzyme-substrate or enzyme-inhibitor interactions.

Compounds like N-Methyl-L-valine methyl ester hydrochloride are recognized for their application in biochemical research, particularly in studies concerning protein folding and enzyme activity. chemimpex.com The presence of both an N-methyl group and a methyl ester can influence a molecule's solubility, membrane permeability, and interaction with biological targets. The impact of such modifications is exemplified in studies of enzymes like glycine (B1666218) N-methyltransferase, where acetylation of the N-terminal valine residue dramatically affects its inhibition by folate, underscoring how small chemical changes can have significant consequences on biochemical interactions. nih.gov

While these examples highlight the established roles of related N-methylated amino acid esters in biochemical assays, it is imperative to state that these findings cannot be directly extrapolated to this compound. The specific stereochemistry and combination of functional groups in this molecule would necessitate dedicated experimental evaluation to determine its biochemical activity profile. Without such studies, its role and efficacy in cell-free biochemical assays remain undetermined.

Computational and Theoretical Chemistry Investigations

Quantum Mechanical (QM) Calculations for Molecular Properties

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of a molecule at the atomic level. For Methyl 3-methyl-2-(methylamino)butanoate, these methods could offer a wealth of predictive data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. und.edu Were DFT studies to be performed on this compound, they could elucidate the energetics and pathways of its chemical reactions. For instance, the hydrolysis of the ester group or N-methylation reactions could be modeled to determine activation energies and transition state geometries. Such calculations would be invaluable for understanding its stability and reactivity profile.

A hypothetical data table for a DFT study on the hydrolysis of this compound might look like this:

Reaction StepΔH (kcal/mol)ΔG (kcal/mol)Activation Energy (Ea) (kcal/mol)
Formation of tetrahedral intermediate
Proton transfer
C-O bond cleavage
Overall Reaction

This table represents a template for potential future research and is not based on existing data.

DFT calculations are also adept at predicting spectroscopic properties. For this compound, theoretical vibrational frequencies (IR and Raman), and NMR chemical shifts (¹H and ¹³C) could be calculated. These predicted spectra would be instrumental in the experimental identification and characterization of the compound. Furthermore, a conformational analysis could identify the most stable geometries of the molecule, considering the rotation around its single bonds.

An in-depth analysis of the electronic structure would involve mapping the electron density and molecular orbitals (HOMO and LUMO). From this, reactivity descriptors like Fukui functions and condensed-to-atom Fukui indices could be calculated. nih.gov These descriptors would predict the most likely sites for nucleophilic and electrophilic attack, offering a theoretical basis for its chemical behavior.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations would allow for the study of the dynamic behavior of this compound over time, providing insights into its interactions with other molecules and its conformational flexibility.

If this compound were to be investigated as a potential ligand for a protein target, MD simulations would be a critical tool. nih.govrsc.org These simulations could model the process of the ligand binding to a protein's active site, revealing the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. nih.gov Subsequent binding free energy calculations, using methods like MM/PBSA or free energy perturbation, could then provide a quantitative estimate of the binding affinity. nih.gov

A prospective data table summarizing such a study could be:

Protein TargetKey Interacting ResiduesPredominant Interaction TypeCalculated Binding Free Energy (ΔG_bind) (kcal/mol)
Hypothetical Protein A
Hypothetical Protein B

This table is illustrative of the data that could be generated from future MD simulation studies.

MD simulations can map the conformational landscape of this compound in different environments. By simulating the molecule in various solvents, researchers could understand how the solvent influences its preferred shape and dynamics. researchgate.netarxiv.org This is crucial for understanding its behavior in biological systems, which are predominantly aqueous. The simulations would track the fluctuations and transitions between different conformational states, providing a dynamic picture of the molecule's flexibility.

In Silico Screening and Rational Design Approaches

Rational drug design and the discovery of new molecules with desired properties are significantly accelerated by in silico screening and design techniques. These methods allow for the rapid evaluation of large virtual libraries of compounds, saving time and resources compared to traditional high-throughput screening.

Virtual Screening for Novel Biological Activities

Virtual screening is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For a compound like this compound, a virtual screening campaign would involve docking the molecule into the binding sites of various known biological targets. The binding affinity and mode of interaction would be calculated and scored. This process could hypothetically identify potential new biological activities for this molecule.

Future research could generate data similar to the hypothetical table below, which illustrates the kind of output a virtual screening study might produce.

Hypothetical Virtual Screening Results for this compound

Target Protein Docking Score (kcal/mol) Predicted Interaction Type
Cyclooxygenase-2 (COX-2) -7.2 Hydrogen Bond, Hydrophobic
Monoamine Oxidase B (MAO-B) -6.8 Hydrophobic, Pi-Alkyl

De Novo Design of Functional Derivatives

De novo design is a computational method for designing novel molecules with desired properties from scratch. Starting with a scaffold like this compound, algorithms can be used to "grow" new functional groups or modify existing ones to optimize interactions with a specific biological target. This approach allows for the exploration of novel chemical space and the creation of patentable new chemical entities. The goal is to design derivatives with improved potency, selectivity, or pharmacokinetic properties.

Cheminformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Cheminformatics and QSAR/QSPR modeling are vital for understanding the relationships between a molecule's structure and its biological activity or chemical properties. These models are built using statistical methods and machine learning algorithms.

QSAR Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity. To develop a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with known biological activities would be required. Molecular descriptors (numerical representations of chemical information) would be calculated for each compound, and a statistical method would be used to build a predictive model. Such a model could then be used to predict the activity of new, untested derivatives.

QSPR for Prediction of Chemical Reactivity and Synthetic Outcomes

Quantitative Structure-Property Relationship (QSPR) models are analogous to QSAR models but are used to predict physicochemical properties and chemical reactivity. For this compound, a QSPR model could be developed to predict properties such as solubility, boiling point, or stability. Furthermore, QSPR models can be used to predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes.

The following table provides a hypothetical example of the types of descriptors that would be used in a QSPR study and the properties that could be predicted.

Hypothetical QSPR Model Parameters for this compound Derivatives

Molecular Descriptor Predicted Property Model Correlation (R²)
Molecular Weight (MW) Boiling Point 0.85
LogP Aqueous Solubility 0.78

While the computational and theoretical investigation of this compound is still an open area of research, the methodologies described provide a clear path forward for future studies. The application of these in silico techniques holds the potential to uncover novel biological activities and guide the design of new functional derivatives.

Academic Research Applications and Future Directions

Role as a Chiral Building Block in Complex Organic Synthesis

The inherent chirality and steric bulk of Methyl 3-methyl-2-(methylamino)butanoate make it a valuable chiral building block in asymmetric synthesis. Its structure provides a defined three-dimensional arrangement that can be used to construct larger, more complex chiral molecules with a high degree of stereochemical control.

One notable application is in the total synthesis of cyclic depsipeptides, a class of natural products known for their diverse biological activities. For instance, N-methyl-L-valine methyl ester is a key fragment in the synthetic pathway towards Kohamamide B, a cyclic depsipeptide isolated from marine cyanobacteria. In a reported synthetic approach, N-Boc-L-valine undergoes a dimethylation reaction to produce the N-methyl-L-valine methyl ester, which is subsequently deprotected and coupled with other fragments to construct the complex macrocycle. Similarly, a protected form of N-methyl valine is utilized in the total synthesis of Vioprolide D, an antitumor cyclic depsipeptide. nih.gov The sterically hindered nature of the N-methyl-valine residue presents unique challenges in peptide bond formation, requiring specialized coupling reagents and conditions to achieve high yields without epimerization. nih.gov

The use of this building block is critical for introducing N-methylated residues into peptide backbones, a common motif in many natural products that often imparts crucial conformational constraints and metabolic stability.

Table 1: Examples of Natural Products Synthesized Using N-Methyl-Valine Derivatives This table is interactive. Users can sort by column.

Natural Product Class Biological Activity Synthetic Role of N-Methyl-Valine Derivative
Kohamamide B Cyclic Depsipeptide Cytotoxic Key chiral building block for macrocycle construction.
Vioprolide D Cyclic Depsipeptide Antitumor Incorporated as a protected amino acid to form the peptide backbone. nih.gov

Contribution to Academic Medicinal Chemistry and Chemical Biology Research

In medicinal chemistry and chemical biology, the N-methylation of amino acids is a widely employed strategy to enhance the therapeutic properties of peptides. The incorporation of residues derived from this compound into peptide-based drug candidates can lead to significant improvements in their pharmacokinetic and pharmacodynamic profiles.

The primary contributions of N-methylation include:

Enhanced Enzymatic Stability : The N-methyl group sterically shields the adjacent peptide bond from cleavage by proteases, a major pathway for peptide degradation in the body. This increased resistance to enzymatic degradation prolongs the half-life of the peptide drug, allowing for less frequent administration. researchgate.net

Improved Membrane Permeability and Oral Bioavailability : N-methylation reduces the hydrogen-bonding capacity of the amide nitrogen, which can decrease polarity and favor the adoption of conformations suitable for passive diffusion across cell membranes. This modification is a key strategy in the quest to develop orally available peptide therapeutics.

Conformational Control : The steric hindrance of the N-methyl group restricts the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. nih.gov

Researchers utilize N-methyl-L-valine methyl ester and its derivatives to perform "N-methyl scanning," where systematic replacement of native amino acids with their N-methylated counterparts helps to identify key residues for biological activity and optimize drug properties. nih.govrug.nl For example, studies on antimicrobial peptides have shown that strategic N-methylation can maintain or even enhance antibacterial activity while improving stability. rug.nl This building block is therefore crucial for creating libraries of modified peptides to probe structure-activity relationships (SAR) and develop next-generation peptide drugs. acs.orgthieme.de

Potential for Application in Advanced Materials Science Research

While the primary applications of this compound have been in biological and medicinal chemistry, its properties suggest potential for use in advanced materials science, particularly in the synthesis of chiral polymers. Amino acids and their derivatives are increasingly recognized as sustainable and functional monomers for creating biocompatible and biodegradable polymers. acs.orgnih.gov

The chirality of this compound can be transferred to a polymer backbone, leading to the formation of materials with unique chiroptical properties or the ability to perform enantioselective separations. Potential research applications include:

Chiral Stationary Phases (CSPs) for Chromatography : Polymers derived from chiral monomers like N-methyl-L-valine methyl ester could be used to create novel stationary phases for High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) capable of separating racemic mixtures. rsc.orgresearchgate.net

Molecularly Imprinted Polymers (MIPs) : This chiral building block could be used as a template molecule in the formation of MIPs designed for the selective recognition of specific enantiomers or related molecules. rsc.org

Bio-inspired Functional Materials : The incorporation of N-methylated amino acid esters into polymers can influence their secondary structure and self-assembly properties, potentially leading to the development of novel hydrogels, drug delivery systems, or scaffolds for tissue engineering with tailored properties. Research into the ring-opening polymerization (ROP) of N-methylated N-carboxyanhydrides (NCAs) derived from amino acids is an active area, though the steric hindrance of the valine side chain combined with N-methylation presents significant synthetic challenges. nih.govrsc.org

Identification of Unexplored Research Avenues and Mechanistic Questions

Despite its utility, the study of this compound and related structures presents several unexplored avenues and mechanistic questions that are active areas of research.

Unexplored Research Avenues:

Non-peptidic Chiral Ligands : While extensively used in peptides, the application of this compound as a precursor for chiral ligands in asymmetric metal catalysis is less explored. Its unique steric and electronic properties could lead to novel catalysts for a range of organic transformations.

N-Methylated Peptoids and Foldamers : The compound could serve as a monomer in the synthesis of peptoids (N-substituted glycine (B1666218) oligomers) or other foldamers with constrained, predictable three-dimensional structures. These architectures could have applications in drug discovery and materials science.

Systematic Studies in Materials Science : A thorough investigation into the polymerization of N-methyl-L-valine methyl ester derivatives and the characterization of the resulting polymers' physical, chemical, and chiral recognition properties is needed to fully realize their potential in materials science.

Key Mechanistic Questions:

Peptide Bond Formation with Sterically Hindered Residues : The coupling of an amino acid to the N-methylated nitrogen of a valine residue is notoriously difficult due to severe steric hindrance. thieme.dethieme.de A deeper mechanistic understanding of this reaction is crucial for developing more efficient coupling reagents and strategies that minimize side reactions and racemization. The precise influence of different solvents, coupling agents, and temperatures on the transition state of the reaction remains an area of active investigation. rsc.org

Fragmentation Mechanisms in Mass Spectrometry : The fragmentation patterns of N-methylated peptides in tandem mass spectrometry can be complex. A more detailed understanding of how the N-methyl group directs fragmentation is needed to improve the reliability of de novo sequencing algorithms for identifying novel N-methylated peptides in complex biological samples. researchgate.netwikipedia.org

Advancements in Methodologies for Studying Amino Acid Derivatives

The study of this compound and peptides incorporating it has been greatly facilitated by advancements in analytical chemistry. These methodologies are essential for verifying purity, confirming stereochemical integrity, and characterizing complex structures.

Chromatographic Techniques:

Chiral High-Performance Liquid Chromatography (HPLC) : The development of novel chiral stationary phases (CSPs), including those based on macrocyclic glycopeptides (e.g., teicoplanin-based phases) and crown ethers, has enabled the efficient separation of enantiomers of amino acid derivatives. nih.govresearchgate.net These techniques are crucial for ensuring the enantiomeric purity of the starting material and for analyzing potential racemization during synthesis.

Supercritical Fluid Chromatography (SFC) : SFC is emerging as a powerful alternative to HPLC for chiral separations. It often provides faster analysis times and higher efficiency and is considered a greener technique due to its use of supercritical CO2 as the primary mobile phase. researchgate.netresearchgate.net

Capillary Electrophoresis (CE) : CE offers high-resolution separation of chiral amino acids and their derivatives, often using chiral selectors like cyclodextrins added to the background electrolyte. nih.govmdpi.com

Mass Spectrometry (MS):

Tandem Mass Spectrometry (MS/MS) : MS/MS is indispensable for sequencing peptides containing N-methylated residues. Techniques like Collision-Induced Dissociation (CID) are used to fragment the peptide backbone, and the resulting fragment ions provide sequence information. However, interpreting the spectra of N-methylated peptides can be challenging. units.it

High-Resolution Mass Spectrometry (HRMS) : HRMS instruments, such as Orbitrap or TOF analyzers, provide highly accurate mass measurements, which are essential for confirming the elemental composition of synthetic intermediates and final products. researchgate.net

Ion Mobility-Mass Spectrometry (IM-MS) : This technique separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation. It can be used to distinguish between isomers and to gain insights into the conformation of N-methylated peptides. acs.org

These advanced analytical tools are fundamental to pushing the boundaries of research involving complex chiral molecules like this compound.

Q & A

What are the optimal synthetic routes for Methyl 3-methyl-2-(methylamino)butanoate, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with protected amino acid derivatives. For example, methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride can be reacted with trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl triflate) in tetrahydrofuran (THF) under nitrogen at 60°C for 27 hours. The use of diisopropylethylamine (DIPEA) as a base and subsequent purification via C18 reverse-phase chromatography (acetonitrile/water) yields the target compound . Key factors affecting yield include stoichiometric ratios (e.g., 2:1 molar excess of trifluoroethyl triflate), solvent choice (polar aprotic solvents enhance nucleophilicity), and reaction time. Lower yields may result from incomplete deprotection or side reactions during workup.

How can researchers ensure the enantiomeric purity of this compound during synthesis?

Level: Advanced
Methodological Answer:
Enantiomeric purity is critical for bioactivity studies. Chiral starting materials, such as methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride, are essential to retain stereochemistry . Reaction conditions must avoid racemization: for example, maintaining low temperatures (0°C) during methyl iodide addition in N,N-dimethylformamide (DMF) prevents epimerization . Post-synthesis, chiral HPLC or LCMS analysis (e.g., using a Chiralpak® column) can confirm enantiomeric excess. Nuclear magnetic resonance (NMR) data, such as δ 3.89–3.86 (1H, m) in DMSO-d6, can also indicate stereochemical integrity by comparing coupling constants .

What analytical techniques are most effective for characterizing the structure and purity of this compound?

Level: Basic
Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LCMS): Used to confirm molecular weight (e.g., m/z 172.5 [M+H]<sup>+</sup> ) and detect impurities.
  • High-Performance Liquid Chromatography (HPLC): Retention time analysis (e.g., 0.52 minutes under SMD-TFA05 conditions ) ensures purity.
  • <sup>1</sup>H-NMR: Peaks such as δ 2.54 (3H, s, N-methyl group) and δ 1.02 (9H, s, tert-butyl groups) verify structural assignments .
  • Reverse-Phase Chromatography: Acetonitrile/water gradients (e.g., 10–90%) separate polar byproducts .

How do solvent choices and reagent stoichiometry impact the synthesis efficiency of this compound?

Level: Advanced
Methodological Answer:

  • Solvent Effects: THF facilitates nucleophilic substitution due to its moderate polarity and ability to stabilize intermediates. In contrast, DMF enhances reactivity in alkylation steps (e.g., methyl iodide reactions) by solubilizing sodium hydride .
  • Stoichiometry: A 2:1 molar ratio of trifluoroethyl triflate to amine ensures complete substitution, while excess DIPEA (5 equivalents) neutralizes acidic byproducts . Deviations lead to unreacted starting material or dimerization. Kinetic studies under varying conditions (e.g., 60°C vs. room temperature) can optimize reaction rates and selectivity.

What are the challenges in scaling up the synthesis of this compound from laboratory to pilot scale?

Level: Advanced
Methodological Answer:

  • Purification Bottlenecks: C18 column chromatography is impractical at scale. Alternatives like crystallization (e.g., hydrochloride salt formation ) or centrifugal partition chromatography may improve throughput.
  • Heat Management: Exothermic reactions (e.g., methyl iodide addition) require controlled temperature gradients to prevent decomposition.
  • Yield Consistency: Pilot-scale stirring efficiency and solvent recovery systems must replicate lab-scale mixing (e.g., 250 mL THF in a 1 g reaction ) to maintain >90% yields.

How can computational methods aid in predicting viable synthetic pathways for this compound derivatives?

Level: Advanced
Methodological Answer:
Tools like PISTACHIO and REAXYS_BIOCATALYSIS databases predict feasible routes by analyzing reaction plausibility scores (e.g., >0.01 threshold ). Retrosynthetic algorithms prioritize steps such as Boc deprotection or ester hydrolysis. Molecular dynamics simulations can model steric effects in cyclopropane derivatives , while DFT calculations optimize transition states for stereoselective alkylations.

How do researchers resolve contradictions in NMR data for structurally similar methylamino butanoate derivatives?

Level: Advanced
Methodological Answer:
Contradictions arise from overlapping signals (e.g., δ 3.86–3.89 for α-protons). Strategies include:

  • 2D NMR (COSY, HSQC): Resolves coupling networks and assigns protons unambiguously .
  • Deuterated Solvent Swapping: DMSO-d6 vs. CDCl3 shifts peaks for better separation.
  • Comparative Analysis: Cross-referencing with known analogs (e.g., methyl 2-ethyl-2-(methylamino)butanoate δ 2.15–2.12 ) identifies substituent-induced shifts.

What strategies mitigate byproduct formation during the alkylation of methylamino butanoate precursors?

Level: Advanced
Methodological Answer:

  • Controlled Alkylation: Slow addition of methyl iodide at 0°C minimizes over-alkylation .
  • Protecting Groups: tert-Butoxycarbonyl (Boc) groups prevent undesired N-methylation .
  • Workup Optimization: Sequential washes with Na2S2O3 (to quench excess iodide) and brine reduce ionic byproducts .

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